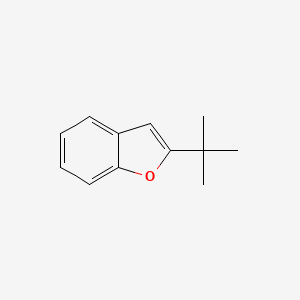

2-(tert-Butyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNOOVFUBXWUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459009 | |

| Record name | 2-tert-Butyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-11-6 | |

| Record name | 2-tert-Butyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Tert Butyl Benzofuran and Its Functionalized Analogues

Strategies for the Construction of the Benzofuran (B130515) Core Incorporating tert-Butyl Moieties

The introduction of a sterically demanding tert-butyl group at the 2-position of the benzofuran ring presents unique synthetic challenges. Over the years, a variety of sophisticated methods have been developed to address this, with transition-metal catalysis being at the forefront of these innovations. These strategies offer high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Cyclization Approaches

Transition metals such as palladium, gold, copper, nickel, and ruthenium have proven to be exceptionally versatile in catalyzing the formation of the benzofuran ring system. These metals facilitate key bond-forming events, often through intricate catalytic cycles, enabling the construction of complex molecular architectures from simpler precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is well-established. Sonogashira-type coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, are particularly powerful. In the context of 2-(tert-butyl)benzofuran synthesis, this typically involves the coupling of an o-halophenol with 3,3-dimethyl-1-butyne (B43207), followed by an intramolecular cyclization.

A common strategy involves a one-pot, three-component reaction of an o-iodophenol, a terminal acetylene, and an aryl iodide under Sonogashira conditions. This approach allows for the synthesis of 2,3-disubstituted benzofurans with high efficiency. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields by minimizing side product formation. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with complexes like PdCl₂(PPh₃)₂ often showing greater efficiency than Pd(PPh₃)₄. rsc.org The reaction mechanism generally involves the initial Sonogashira coupling to form a 2-(alkynyl)phenol intermediate, which then undergoes a palladium-catalyzed cyclization. nih.govrsc.org

| Catalyst System | Reactants | Conditions | Product | Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol, Phenylacetylene, Iodobenzene | K₂CO₃, DMF, MW | 2,3-Diphenylbenzofuran | 85% | nih.gov |

| Pd(OAc)₂ / CuI | 2-Hydroxyaryl halides, Terminal alkynes | Piperidine, DMF, 60°C | 2-Substituted benzofurans | Fair to good | elsevier.es |

| PdCl₂ / CuCl / O₂ | o-Allyloxyphenylacetylenes | Dioxane, 50°C | Substituted benzofurans | Satisfactory | rsc.org |

This table showcases representative examples of palladium-catalyzed benzofuran synthesis. The specific synthesis of this compound would involve the use of 3,3-dimethyl-1-butyne as the alkyne component.

Gold catalysis has emerged as a powerful tool for the cyclization of alkynes. Gold(I) catalysts, in particular, are highly effective in activating the triple bond of o-alkynylphenols, facilitating intramolecular attack by the phenolic oxygen to form the benzofuran ring. nih.govresearchgate.net This methodology is characterized by its mild reaction conditions and high functional group tolerance.

The synthesis of 2-substituted benzofurans can be achieved from o-alkynylphenols via a gold-catalyzed alkyne hydroxylation. researchgate.net The precursors for this reaction, the o-alkynylphenols, are readily prepared through Sonogashira coupling reactions. researchgate.net Gold(I)-NHC (N-heterocyclic carbene) complexes have been shown to be particularly effective, allowing for efficient cyclization at very low catalyst loadings. nih.gov

| Catalyst System | Substrate | Conditions | Product | Yield | Reference |

| (IPr)AuCl / AgSbF₆ | o-(Phenylethynyl)phenol | CH₂Cl₂, rt | 2-Phenylbenzofuran (B156813) | High | nih.gov |

| Gold(I)-NHC complex | Tetrahydropyranyl ethers of 2-alkynylphenols | Low catalyst loading | Benzofurans | Good | nih.gov |

| Gold(I) catalyst | o-Alkynylphenols | Mild conditions | 2-Substituted benzofurans | Excellent | researchgate.net |

This table illustrates the utility of gold catalysis in benzofuran synthesis. For the synthesis of this compound, the corresponding o-(3,3-dimethyl-1-butynyl)phenol would be the required starting material.

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for the synthesis of benzofurans. These reactions often proceed via domino processes involving C-C and C-O bond formations. acs.org For instance, the reaction of o-iodophenols with acyl chlorides and phosphorus ylides in the presence of a copper catalyst can afford functionalized benzofurans. acs.org

Copper catalysts, such as CuBr and CuI, have been successfully employed in the coupling of terminal alkynes with o-hydroxy- or o-aminobenzaldehyde-derived N-tosylhydrazones to yield benzofurans and indoles, respectively. organic-chemistry.org A one-pot synthesis of 2-arylbenzofuran derivatives can also be achieved through a copper-catalyzed tandem Sonogashira coupling-cyclization, which is notable for its use of less reactive bromophenols as starting materials. rsc.org

| Catalyst System | Reactants | Conditions | Product | Yield | Reference |

| CuBr | o-Iodophenols, Acyl chlorides, Phosphorus ylides | 1,10-Phenanthroline (B135089), Cs₂CO₃, DMSO, 90°C | Functionalized benzofurans | Good | acs.org |

| CuI | o-Iodophenols, Terminal alkynes | Ligand, Base | 2-Substituted benzofurans | Good | rsc.org |

| Cu(OAc)₂ | Phenols, Alkynes | O₂, One-pot | Polysubstituted benzofurans | Good | rsc.org |

This table presents examples of copper-catalyzed routes to benzofurans. The synthesis of the 2-tert-butyl analogue would necessitate the use of 3,3-dimethyl-1-butyne.

Nickel catalysis offers another avenue for the synthesis of benzofuran derivatives. A notable method involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme-connect.com This approach has been used to prepare various benzofuran derivatives in moderate to good yields, accommodating a range of electron-donating and electron-withdrawing groups on the substrates. thieme-connect.comthieme-connect.com

The reaction typically employs a nickel catalyst, such as Ni(dppp)₂Cl₂ or Ni(OTf)₂, in combination with a ligand like 1,10-phenanthroline and a reducing agent like zinc powder. thieme-connect.com The reaction of 2-(2-iodophenoxy)-1-phenylethanone derivatives under these conditions leads to the formation of 3-phenylbenzofurans. thieme-connect.com While this specific example leads to a 3-substituted product, modifications to the starting materials could potentially allow for the synthesis of 2-substituted benzofurans. For instance, a nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been reported to produce (E)-o-alkenylphenols. chinesechemsoc.org

| Catalyst System | Substrate | Conditions | Product | Yield | Reference |

| Ni(dppp)₂Cl₂ / 1,10-Phen / Zn | 2-(2-Iodophenoxy)-1-phenylethanone | MeCN, N₂ | 3-Phenylbenzofuran | Moderate to good | thieme-connect.com |

| Ni(OTf)₂ / 1,10-Phen / Zn | Substituted 2-(2-halophenoxy)ketones | MeCN, N₂ | Substituted 3-arylbenzofurans | Moderate to good | thieme-connect.com |

| NiCl₂(dppe) / Zn / MgBr₂ | Benzofuran, Cyclohexyl iodide | DMA, 100°C | (E)-2-(2-Cyclohexylvinyl)phenol | 70% | chinesechemsoc.org |

This table highlights nickel-catalyzed reactions related to benzofuran synthesis. The direct synthesis of this compound via this specific intramolecular addition would require a different substrate design.

Ruthenium-catalyzed reactions, particularly those involving isomerization and ring-closing metathesis (RCM), provide a novel and efficient strategy for the synthesis of substituted benzofurans. organic-chemistry.orgorganic-chemistry.org This approach typically starts with readily available 1-allyl-2-allyloxybenzenes. A ruthenium catalyst first mediates the isomerization of the C- and O-allyl groups to the corresponding vinyl ethers. Subsequent RCM of the newly formed double bonds closes the ring to form the benzofuran core. organic-chemistry.org

This method is notable for its ability to tolerate a variety of substituents, including electron-withdrawing groups, which are useful for further functionalization. organic-chemistry.org A dissertation described the synthesis of 5-tert-butyl-benzofuran using a ruthenium-mediated isomerization followed by RCM, demonstrating the applicability of this method for introducing the tert-butyl moiety. scribd.comcore.ac.uk

| Catalyst | Starting Material | Reaction Sequence | Product | Yield | Reference |

| Ruthenium catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization then RCM | Substituted benzofurans | Up to 100% | organic-chemistry.org |

| Ruthenium catalyst | Phenol (B47542) and naphthol-1-ol precursors | Allylation, Claisen rearrangement, re-allylation, RMI/RCM | 5-tert-Butyl-benzofuran | Good (allylation and RMI/RCM steps) | scribd.comcore.ac.uk |

| Ruthenium catalyst | Benzannulated homo- and bis-homopropargylic alcohols | Cycloisomerization | Benzofurans | Good | organic-chemistry.org |

This table summarizes the application of ruthenium catalysis in benzofuran synthesis, including a specific example leading to a tert-butyl substituted analogue.

Indium(III) Halide-Catalyzed Hydroalkoxylation Processes

Indium(III) halides have emerged as effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. syncatmeth.esorganic-chemistry.org This method proceeds with high regioselectivity, favoring the 5-endo-dig cyclization pathway. syncatmeth.esresearchgate.netresearchgate.net The reaction is typically carried out using a catalytic amount of an indium(III) halide, such as InI₃ (5 mol%), in a solvent like 1,2-dichloroethane (B1671644) (DCE). syncatmeth.esresearchgate.net

The scope of this reaction is broad, accommodating various functional groups on both the aromatic ring of the phenol and the alkyne moiety, consistently affording high yields of the corresponding benzo[b]furan products. syncatmeth.esorganic-chemistry.org Mechanistic studies, supported by both experimental data and computational (DFT) calculations, suggest that the reaction is initiated by the π-Lewis acid activation of the alkyne by the indium(III) catalyst. This is followed by the nucleophilic attack of the phenolic hydroxyl group and subsequent protodemetalation to yield the benzofuran. syncatmeth.esresearchgate.netresearchgate.net Interestingly, DFT calculations propose that the dimeric form of the catalyst, In₂I₆, is the active species, which facilitates the reaction through a novel dual coordination with both the alkyne and the hydroxyl group. syncatmeth.esresearchgate.net

This methodology has also been successfully applied to the synthesis of other heterocyclic systems, such as pyrroles and benzo[g]indoles, from homopropargyl azides and azido-diynes, respectively, showcasing the versatility of indium(III) catalysis in organic synthesis. acs.org

Table 1: Indium(III) Halide-Catalyzed Synthesis of Benzofurans

| Catalyst | Substrate | Product | Yield (%) | Reference |

| InI₃ | ortho-Alkynylphenol | Benzo[b]furan | High | syncatmeth.es |

| InCl₃ | 4-Azido-1-phenyl-1-butyne | 2-Phenylpyrrole | 90 | acs.org |

Organocatalytic and Metal-Free Synthetic Pathways

Organic superbases, such as 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, have proven to be powerful catalysts in the synthesis of benzofuran derivatives. chemrxiv.orgwikipedia.org These strong, non-nucleophilic bases can promote cyclization reactions under mild conditions, offering an alternative to metal-catalyzed methods. wikipedia.orgrsc.org

BTMG has been effectively used in the synthesis of δ-sultone-fused benzofurans. chemrxiv.org In a tandem reaction, β-arylethenesulfonyl fluorides undergo a Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click reaction with benzofuran-3(2H)-ones, catalyzed by 10 mol% BTMG in the presence of 4Å molecular sieves, to afford the desired products in high yields (76-99%). chemrxiv.org The molecular sieves act as an efficient scavenger for hydrogen fluoride (HF), avoiding the need for stoichiometric amounts of silicon additives or bases. chemrxiv.org

Another notable application of superbases is the intramolecular cyclization of o-alkynylphenyl ethers. The phosphazene superbase P4-tBu has been shown to catalyze the C-C bond formation to produce 2,3-disubstituted benzofurans in high yields. rsc.orgmdpi.com This reaction proceeds efficiently in DMSO at 30°C with a catalyst loading as low as 5 mol%. rsc.org

Table 2: Organic Superbase-Catalyzed Cyclization Reactions

| Superbase | Reactants | Product | Yield (%) | Reference |

| BTMG | β-Arylethenesulfonyl fluoride, Benzofuran-3(2H)-one | δ-Sultone-fused benzofuran | 76-99 | chemrxiv.org |

| P4-tBu | o-Alkynylphenyl ether | 2,3-Disubstituted benzofuran | High | rsc.org |

A transition-metal-free approach for the synthesis of 2-(2-nitroaryl)benzofuran derivatives has been developed based on an intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgrsc.org This base-mediated reaction involves the coupling of ortho-heteroatom-substituted aryl aldehydes or ketones with 2-nitrobenzyl (pseudo)halides. rsc.orgresearchgate.net The reaction is believed to proceed through an initial O- or N-benzylation, followed by the key intramolecular arylogous nitroaldol condensation to furnish a wide array of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.orgrsc.org

This methodology offers several advantages, including the use of commercially available, inexpensive, and less toxic starting materials and reagents, while avoiding the need for transition metals. rsc.orgrsc.org The practicality of this method has been demonstrated through gram-scale reactions and subsequent post-synthetic modifications. rsc.orgrsc.org For instance, this strategy has been applied in the formal synthesis of the antihypertensive agent saprisartan. rsc.org

Acid-catalyzed cyclization reactions represent a classical yet effective strategy for the synthesis of the benzofuran core. rsc.org These methods often involve either the dehydration of a suitable precursor or an intramolecular Friedel–Crafts reaction. rsc.orgmdpi.com

For instance, the direct synthesis of naphthofurans and benzofurans can be achieved from readily available phenols and α-haloketones in a one-step process promoted by titanium tetrachloride. researchgate.net This reaction combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. mdpi.comresearchgate.net The proposed mechanism involves the formation of an oxy-allyl cation from the α-haloketone, which then reacts with the phenol. Subsequent intramolecular cyclodehydration, facilitated by the strong dehydrating ability of titanium tetrachloride, yields the benzofuran product with high regioselectivity and in moderate to excellent yields. mdpi.com

Another example is the one-pot transformation of allyl aryl ethers into 2-methylbenzofurans, which proceeds through a sequential Claisen rearrangement followed by acid-catalyzed cyclization. rsc.org Furthermore, intramolecular Friedel–Crafts acylation has been utilized in the synthesis of Dronedarone intermediates, where N-(2-butyl-5-benzofuranyl)methanesulfonamide is acylated with 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride in the presence of tin tetrachloride. google.com

4-Dimethylaminopyridine (B28879) (DMAP) has been employed as an effective mediator in tandem cyclization reactions for the synthesis of functionalized benzofurans. dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. dntb.gov.uanih.govresearchgate.netresearchgate.net This method utilizes ortho-hydroxy α-aminosulfones as key substrates, which react with either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. dntb.gov.uanih.gov

The reaction proceeds under optimized conditions to afford the corresponding products with high efficiency, with yields exceeding 95% for the spiroindanone derivatives and 85% for the spirobarbituric acid derivatives. dntb.gov.uanih.gov This protocol demonstrates excellent substrate versatility and is scalable to the gram level, providing a robust platform for the synthesis of 3-aminobenzofuran derivatives. dntb.gov.uanih.gov

In a related application, DMAP is used in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a two-step, one-pot transamidation procedure. This allows for the cleavage of an 8-aminoquinoline (B160924) directing group and further diversification of C3-arylated benzofuran products. mdpi.com

Table 3: DMAP-Mediated Synthesis of Benzofuran Derivatives

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of benzofurans. acs.orgnih.gov This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. mdpi.com

Palladium-catalyzed C-H activation has been successfully employed for the synthesis of benzofurans. One such method involves the reaction of 2-hydroxystyrenes with iodobenzenes, proceeding via a C-H activation/oxidation tandem reaction. rsc.org This strategy has been applied to the efficient synthesis of natural products like decursivine. rsc.org Another palladium-catalyzed approach utilizes an 8-aminoquinoline (8-AQ) directing group to achieve C3-arylation of the benzofuran scaffold with a wide range of aryl and heteroaryl substituents in high efficiency. nih.gov

Iridium(III) catalysts have also been utilized for the room-temperature synthesis of multisubstituted benzofurans through the cyclodehydration of α-aryloxy ketones, initiated by C-H bond activation. organic-chemistry.org The catalytic system, prepared from [Cp*IrCl₂]₂ and AgSbF₆, in the presence of Cu(OAc)₂, enables this transformation under mild conditions. organic-chemistry.org

Furthermore, copper-catalyzed C-H activation provides another avenue for benzofuran synthesis. A notable example is the synthesis of 3-cyanobenzofurans using benzoylacetonitriles as coupling partners, where an amide group acts as a traceless directing group. thieme-connect.com

Table 4: Direct C-H Functionalization for Benzofuran Synthesis

| Catalyst | Reactants | Product | Key Feature | Reference |

| Palladium | 2-Hydroxystyrene, Iodobenzene | Benzofuran | C-H activation/oxidation | rsc.org |

| Palladium | Benzofuran-2-carboxamide (B1298429) (8-AQ directed) | C3-Arylated benzofuran | Directing group strategy | nih.gov |

| Iridium(III) | α-Aryloxy ketone | Multisubstituted benzofuran | Room temperature C-H activation | organic-chemistry.org |

| Copper(II) | Benzoylacetonitrile | 3-Cyanobenzofuran | Traceless directing group | thieme-connect.com |

Directed C-H Arylation (e.g., 8-Aminoquinoline-Directed)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to the synthesis of complex organic molecules. In the context of this compound and its analogues, directed C-H arylation has emerged as a key strategy for introducing aryl groups at specific positions of the benzofuran scaffold. The 8-aminoquinoline (8-AQ) moiety is a widely used directing group that facilitates such transformations with high efficiency and regioselectivity. mdpi.comnih.govchemrxiv.org

A notable application of this methodology is the palladium-catalyzed C-H arylation at the C3 position of benzofuran-2-carboxamides bearing an 8-AQ auxiliary. mdpi.comnih.gov This reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of the palladium catalyst to the 8-AQ directing group of the substrate. This is followed by C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl iodide, followed by reductive elimination, furnishes the C3-arylated benzofuran product and regenerates the active palladium catalyst. mdpi.com

This method has been shown to be compatible with a wide range of aryl and heteroaryl iodides, allowing for the synthesis of a diverse library of C3-arylated benzofuran-2-carboxamides. mdpi.com A key advantage of this approach is the ability to subsequently remove or transform the 8-aminoquinoline directing group. A highly efficient two-step, one-pot transamidation protocol has been developed for this purpose. This involves the activation of the 8-AQ amide with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP), followed by aminolysis with a variety of primary and secondary amines to yield the desired benzofuran-2-carboxamide derivatives. mdpi.comnih.gov This combined C-H arylation and transamidation strategy provides a modular and efficient route to elaborate benzofuran structures. nih.govnih.gov

Optimization studies for similar 8-AQ-directed C(sp²)–H arylation reactions have highlighted the importance of additives. For instance, in the arylation of a bicyclic system derived from myrtenal, sodium acetate (B1210297) (NaOAc) was found to be a beneficial additive, improving the reaction yield. nih.gov

Table 1: Optimization of Pd-Catalyzed C–H Arylation of Substrate 3 with 4-Iodoanisole (B42571) nih.govacs.org

| Entry | Pd(OAc)₂ (mol %) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5 | — | Dioxane | 110 | 16 | 50 |

| 2 | 10 | — | Dioxane | 110 | 16 | 52 |

| 3 | 5 | PivOH (0.2) | Dioxane | 110 | 16 | Low |

| 4 | 5 | NaOAc (0.2) | Dioxane | 110 | 16 | 56 |

| 5 | 5 | NaOAc (0.2) | tert-Amyl alcohol | 110 | 16 | 74 |

General Conditions: Substrate 3 (1.0 equiv), 4-iodoanisole (3.0 equiv), AgOAc (2.0-2.5 equiv).

Oxidative C-H Functionalization

Oxidative C-H functionalization offers another powerful avenue for the synthesis and modification of benzofuran systems. These reactions typically involve a transition metal catalyst, often palladium, and an oxidant to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

An intramolecular example of this is the oxidative annulation of aryl allyl ethers to form benzofurans. nih.gov In a process analogous to the Heck reaction, a palladium(II) catalyst directly functionalizes a C-H bond of the arene, leading to an aryl-palladium intermediate. This is followed by a 5-exo cyclization onto the tethered olefin and subsequent β-hydride elimination to afford an intermediate that isomerizes to the thermodynamically stable benzofuran. nih.gov The choice of oxidant is crucial, with oxygen and benzoquinone often providing the highest yields. nih.gov

This strategy has been applied to the synthesis of both benzofurans and dihydrobenzofurans. nih.gov The reaction conditions, including the ligand-to-palladium ratio, can be optimized to maximize the yield of the desired product. nih.gov For instance, in the oxidative cyclization of an aryl allyl ether, a 2:1 ratio of ethyl nicotinate (B505614) ligand to Pd(OAc)₂ was found to be optimal. nih.gov

Furthermore, oxidative coupling reactions can be used to functionalize pre-existing benzofuranone scaffolds. For example, an iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines has been developed using air as the oxidant. acs.org This method provides access to 2-acyloxyaminobenzofuran-3(2H)-ones and α-ketoamides. acs.org Similarly, a copper-catalyzed coupling of benzofuran-3(2H)-ones with amines to synthesize α-ketoamides has been reported, although this protocol requires tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org

Innovative Multi-Component and Cascade Reaction Sequences

Domino and Cascade Transformations Involving Intermolecular C-C and Intramolecular C-O Bond Formation

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient means to construct complex molecular architectures like the benzofuran ring system. These sequences often involve a combination of intermolecular carbon-carbon (C-C) bond formation followed by an intramolecular carbon-oxygen (C-O) bond formation.

A notable example is the copper(I)-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters, which proceeds through a domino transformation to yield 2,3-disubstituted benzofurans. organic-chemistry.org This reaction involves an initial intermolecular C-C bond formation, followed by a subsequent intramolecular C-O bond formation.

Palladium-catalyzed domino reactions have also been extensively explored. For instance, the reaction of 2-iodo-1-(alkylbutenyloxy)benzene with aryl iodides in the presence of a non-phosphorylated palladium catalyst leads to fused-ring polycycles through a domino intramolecular process involving a double C(sp²)-H activation. ua.es Another approach involves the palladium-catalyzed reaction of halogenated acrylamides with heterocycles, which proceeds via an intramolecular carbopalladation followed by a C-H activation and C-C coupling to generate interesting combined heterocyclic frameworks. ua.es

Cascade reactions can also be initiated by the generation of arynes. The reaction of arynes with aldehydes can lead to the formation of 2H-chromenes. mdpi.com Furthermore, multicomponent coupling reactions involving arynes, dimethylformamide (DMF), and sulfur ylides can produce 2-aroyl benzofurans. organic-chemistry.org

Cycloisomerization Reactions and Rearrangement-Based Syntheses

Cycloisomerization reactions, where a molecule is converted into a cyclic isomer, represent another efficient strategy for the synthesis of the benzofuran core. Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans and isochromenes with high chemo- and regioselectivity. organic-chemistry.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle in these transformations. organic-chemistry.org

Gold-catalyzed cycloisomerizations are also prevalent. A gold(I) complex can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org This reaction proceeds through a mdpi.comorganic-chemistry.org-iodine shift, a C-O ring-closure, and a C-C bond formation step. organic-chemistry.org Gold self-relay catalysis has been employed in the cascade synthesis of unsymmetrical furanized triarylmethanes, where substrates with a tert-butyl group on the alkynyl moiety are compatible. mdpi.com

Rearrangement reactions also play a significant role in benzofuran synthesis. A nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines can be induced by trifluoroacetic anhydride (B1165640) (TFAA) to synthesize dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org This approach has been utilized in the synthesis of natural benzofurans. organic-chemistry.org Another example involves a temperature-dependent mdpi.comorganic-chemistry.org-aryl migration mechanism in the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones to form 2-substituted benzofurans. organic-chemistry.org

One-Pot Synthetic Protocols for Benzofuran Ring Systems

One-pot synthetic protocols, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of the this compound scaffold and its derivatives.

A prominent one-pot strategy involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by a cyclization step. organic-chemistry.org Palladium nanoparticles have been shown to effectively catalyze this one-pot synthesis of various benzofurans under ambient conditions. organic-chemistry.org A palladium-dihydroxyterphenylphosphine catalyst has been used for the one-pot synthesis of disubstituted benzo[b]furans from 2-chlorophenols and alkynes, involving an ortho-selective Sonogashira coupling, cyclization, and a subsequent Suzuki-Miyaura coupling. organic-chemistry.org

Copper-catalyzed one-pot reactions are also common. For instance, the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst provides a rapid synthesis of functionalized benzofurans. organic-chemistry.org Another example is the copper-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to furnish benzofurans. researchgate.net

Furthermore, a one-pot, sequential synthesis of ortho-cinnamyl phenols from readily available alcohols and phenols, followed by a palladium-catalyzed oxidative annulation, has been developed to produce functionalized 2-benzyl benzo[b]furans. organic-chemistry.org The synthesis of 2-alkyl benzo[b]furans can also be achieved regioselectively in one step from α-haloketones and phenols using titanium tetrachloride. nih.gov

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This focus has led to significant innovations in synthetic methodologies, emphasizing the use of safer reagents, the development of continuous manufacturing processes, and the optimization of reaction pathways to maximize atom economy and sustainability.

Utilization of Environmentally Benign Oxidants (e.g., tert-Butyl Hydroperoxide)

A key aspect of greening the synthesis of benzofurans involves replacing traditional, hazardous oxidizing agents with more environmentally benign alternatives. tert-Butyl hydroperoxide (TBHP) has emerged as a prominent green oxidant due to its low cost, high efficiency, and safer environmental profile compared to many heavy metal oxidants. researchgate.net TBHP is an aqueous solution and its byproducts are generally less harmful, contributing to greener reaction conditions. organic-chemistry.org

In the synthesis of heterocyclic compounds, TBHP is frequently used as a terminal oxidant, often in combination with a catalyst. organic-chemistry.org For instance, systems combining cuprous bromide (CuBr) and TBHP have been effectively used to mediate cascade reactions for synthesizing complex heterocyclic structures like benzothieno[3,2-b]indoles. researchgate.netacs.org This type of oxidative cascade, which facilitates the formation of multiple rings in a single sequence, demonstrates a powerful strategy that can be adapted for benzofuran ring construction. acs.org The mechanism often involves the generation of reactive intermediates under oxidative conditions that lead to the desired cyclization.

Another example of a green oxidant used in the synthesis of related structures is hydrogen peroxide. In a multi-step process to create a 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran derivative, hydrogen peroxide is used as the oxidant in the final iodination step, highlighting the industrial applicability of greener oxidants in producing complex benzofuran-based molecules. google.comgoogle.com

Table 1: Examples of Green Oxidants in Syntheses Related to Benzofurans

| Oxidant | Substrate Type | Catalyst | Key Transformation | Source(s) |

| tert-Butyl Hydroperoxide (TBHP) | N-protected 2-((2-bromophenyl)ethynyl)anilines | CuBr | Cascade synthesis of benzothieno[3,2-b]indoles | acs.org, researchgate.net |

| Hydrogen Peroxide | 2-butyl-3-(4-hydroxybenzoyl) benzofuran | None specified | Iodination | google.com, google.com |

| tert-Butyl Hydroperoxide (TBHP) | Benzylic Alcohols | Copper Catalyst | C-C cleavage to form methyl esters | organic-chemistry.org |

Flow Chemistry and Continuous-Flow Synthesis Protocols

Flow chemistry, or continuous-flow synthesis, represents a significant technological advancement in implementing green chemistry principles for the production of fine chemicals, including benzofurans. rsc.orgacs.org By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters, enhances safety, and improves efficiency and scalability compared to traditional batch methods. rsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous on a larger scale in batch processing. rsc.orgnih.govacs.org

The synthesis of benzofuran derivatives has been successfully adapted to flow protocols. A notable example is the telescoped hybrid batch-flow process developed for 2-butylbenzofuran (B1266229), a structurally related compound. researchgate.net This process performs the key cyclization step in a continuous mode with an integrated workup, resulting in a more efficient synthesis and a high-purity product suitable for downstream applications without further purification. researchgate.net Similarly, a continuous-flow system was used to prepare the commercial antioxidant Irganox HP-136, a functionalized benzofuranone, demonstrating the scalability of such methods. researchgate.net

Furthermore, innovative flow protocols are expanding the chemical space for benzofuran synthesis. A green and practical method for synthesizing C-3 halogenated benzofurans has been developed using a continuous-flow electrochemistry module, which operates under transition-metal- and oxidant-free conditions. acs.org This electrochemical approach showcases the potential of flow chemistry to enable novel and more sustainable transformations. acs.org

Table 2: Selected Continuous-Flow Protocols for Benzofuran Synthesis

| Product Type | Starting Materials | Key Features of Flow Protocol | Advantages | Source(s) |

| 2-Butylbenzofuran | Not specified | Telescoped hybrid batch-flow process; continuous cyclization with integrated workup. | High yield and purity, suitable for industrial application. | researchgate.net |

| C-3 Halogenated Benzofurans | 2-Alkynylanisoles and potassium halide | Electrochemistry continuous-flow system; constant current. | Green method; transition-metal- and oxidant-free; scalable. | acs.org |

| Benzofurans | Nitroalkanes and O-acetyl salicylaldehydes | Two sequential steps: nitroaldol condensation and Nef reaction. | Satisfactory overall yields. | researchgate.net |

| 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one | 2,4-di-tert-butylphenol and glyoxylic acid monohydrate | Heterogeneous catalyst (Amberlyst-15H) in a flow system. | High two-step yield (88%); catalyst is recoverable and reusable. | researchgate.net |

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of sustainability and atom economy are central to modern synthetic chemistry, driving the development of routes that maximize the incorporation of starting materials into the final product while minimizing waste. mdpi.comrsc.org For the synthesis of this compound and its derivatives, research has focused on creating one-pot reactions, utilizing tandem or cascade sequences, and employing catalysts that are efficient and recyclable.

Mechanistic Investigations of Reactions Involving 2 Tert Butyl Benzofuran

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental methodologies are fundamental to understanding the step-by-step sequence of bond-breaking and bond-forming events in reactions of 2-(tert-butyl)benzofuran. These techniques provide tangible evidence of transient species and the factors influencing reaction rates.

The identification of fleeting intermediates is crucial for mapping a reaction pathway. In the context of benzofuran (B130515) chemistry, various spectroscopic methods are employed. For instance, in the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, ¹⁹F and ³¹P NMR spectroscopy were used to monitor the reaction. These analyses revealed new broad peaks, suggesting the formation of nickel-complexed intermediates. beilstein-journals.org Specifically, the reaction of 2-fluoronaphtho[2,1-b]furan with Ni(cod)₂ and PCy₃ led to new signals in both ¹⁹F and ³¹P NMR spectra, which were indicative of the formation of a benzofuranylnickel(II) fluoride (B91410) intermediate. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting radical intermediates. In studies of radical reactions to form 3-substituted benzofurans, EPR spectra of reaction mixtures showed signals characteristic of phenyl radicals, supporting the proposed single-electron-transfer (SET) mechanism. nih.gov

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which helps in identifying the rate-determining step. For reactions involving benzofuran derivatives, kinetic analyses have been instrumental. In the cobalt-catalyzed C(sp²)–H borylation of benzofuran, the reaction was found to be first-order with respect to the cobalt precatalyst and zero-order with respect to both the benzofuran substrate and the boron reagent, pinacolborane (HBPin). acs.org This zero-order dependence on the substrate concentration ruled out C–H oxidative addition as the turnover-limiting step. acs.org

In a different study on the antioxidant activity of 3-aryl-benzofuranones, laser flash photolysis (LFP) was used to study the hydrogen donation kinetics with tert-butoxyl radicals. sciengine.com The rate constants for hydrogen donation were calculated by monitoring the formation of radicals, providing a quantitative measure of their antioxidant activity. sciengine.com

| Reaction | Method | Key Findings |

| Cobalt-catalyzed C(sp²)–H borylation of benzofuran | Initial rates method | First-order in cobalt precatalyst, zero-order in benzofuran and HBPin. acs.org |

| Hydrogen donation by 3-aryl-benzofuranones | Laser Flash Photolysis (LFP) | Determined rate constants for hydrogen donation to tert-butoxyl radicals. sciengine.com |

| Aqueous reactions of substituted 1,4-benzoquinones | Spectrophotometric monitoring | Rate law was first order in quinone and hydrogen peroxide, and inverse first order in hydrogen ion. researchgate.net |

Isotopic labeling is a powerful technique for tracing the fate of atoms during a reaction and for determining kinetic isotope effects (KIEs), which reveal information about transition state structures. google.com A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope. google.com

In the mechanistic study of the cobalt-catalyzed C(sp²)–H borylation of benzofuran, a normal deuterium (B1214612) kinetic isotope effect was observed when comparing the initial rates of borylation of benzofuran and benzofuran-2-d₁. acs.org This finding, along with the rate law, supported a mechanism where H₂ reductive elimination from a cobalt(III) dihydride boryl intermediate is the turnover-limiting step. acs.org The use of different hydrogen isotopes (protium, deuterium, and tritium) can provide even more detailed insights into the intrinsic KIEs of enzymatic H-transfer reactions, which is a concept applicable to the study of reactions involving this compound. nih.gov

| Study | Isotopic Labeling | Kinetic Isotope Effect (KIE) | Mechanistic Implication |

| Cobalt-catalyzed C(sp²)–H borylation of benzofuran | Benzofuran vs. benzofuran-2-d₁ | Normal deuterium KIE observed. acs.org | Supports H₂ reductive elimination as the turnover-limiting step. acs.org |

| General Enzymatic H-transfer | H, D, T | Northrop method for determining intrinsic KIEs. nih.gov | Elucidates the chemical step of interest. nih.gov |

Computational Mechanistic Studies

Computational chemistry offers a powerful lens to examine reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental means alone.

Potential energy surface (PES) analysis is a cornerstone of computational mechanistic studies, mapping the energy of a system as a function of its geometry. libretexts.org This allows for the identification of stable intermediates (energy minima) and transition states (saddle points). libretexts.org For reactions involving benzofuran derivatives, computational studies have been used to explore reaction pathways and characterize transition states.

In a theoretical study on the formation of five-membered rings on polyaromatic hydrocarbons, ab initio calculations were used to explore the potential energy surfaces of reactions leading to structures like acenaphthene. researchgate.net Similarly, in the study of radical reactions for the synthesis of 3-substituted benzofurans, computational methods were used to calculate the energy barrier for the formation of intermediates, indicating that a triplet state pathway was more favorable than a singlet state pathway. nih.gov The transition state for the formation of a thermodynamically favored radical intermediate was found to have a low energy barrier (ΔG = 1.07 kcal/mol). nih.gov

In the context of the nickel-catalyzed cross-coupling of 2-fluorobenzofurans, computational analysis helped to distinguish between possible mechanisms. beilstein-journals.org The calculations suggested that the reaction likely proceeds through a formal oxidative addition involving a nickelacyclopropane intermediate, followed by β-fluorine elimination, rather than a direct oxidative addition of the C–F bond. beilstein-journals.org

A theoretical investigation into (-)-1-(benzofuran-2-yl)-2-propylaminopentane as a hydroxyl radical scavenger used molecular orbital theory to study the reaction pathways. nih.gov The calculations showed that several atoms on the benzofuran ring could trap the radical with activation energies of approximately 10 kcal/mol. nih.gov Furthermore, the study predicted that the initial radical trapping products could continue to trap more radicals without any activation energy, leading to very stable double radical trapping products. nih.gov

| Reaction/System | Computational Method | Key Predictions |

| Radical synthesis of 3-substituted benzofurans | DFT | A triplet state pathway is energetically favored over a singlet state pathway. nih.gov |

| Nickel-catalyzed cross-coupling of 2-fluorobenzofurans | DFT | Reaction proceeds via a nickelacyclopropane intermediate and β-fluorine elimination. beilstein-journals.org |

| (-)-1-(benzofuran-2-yl)-2-propylaminopentane as a radical scavenger | Molecular Orbital Theory (UHF/6-31G(d)//UHF/3-21G) | Activation energy for radical trapping is ~10 kcal/mol; subsequent trapping is barrierless. nih.gov |

Role of Steric Factors (e.g., tert-Butyl Group) in Mechanistic Selectivity and Reaction Rates

For instance, in nucleophilic attack reactions, the large tert-butyl group can shield the furan (B31954) ring, making it less accessible to incoming nucleophiles. This steric protection can lead to a decrease in reaction rates compared to less hindered benzofuran derivatives. The steric hindrance can also influence the regioselectivity of certain reactions, favoring attack at less sterically crowded positions.

In the context of coupling reactions, the tert-butyl group can present challenges. For example, it may hinder the approach of a metal catalyst, necessitating the use of bulky ligands or elevated temperatures to facilitate the reaction. vulcanchem.com The position of the tert-butyl substituent on the benzofuran ring also has a profound effect on reactivity. Studies on quinone dimers have shown that the steric hindrance of a tert-butyl group can prevent the approach of solvent molecules, thereby slowing down solvent-assisted proton transfer and affecting the rate of thermal cyclization. researchgate.net

The stability of certain benzofuran derivatives can also be attributed to the steric protection provided by tert-butyl groups. For example, 5,7-di-tert-butyl-3-(2,3-dimethylphenyl)-2(3H)-benzofuranone exhibits enhanced stability due to the steric shielding of the benzofuranone ring by the tert-butyl groups. ontosight.ai

The following table summarizes the impact of the tert-butyl group on various reactions involving benzofuran derivatives.

| Reaction Type | Effect of tert-Butyl Group | Reference |

| Nucleophilic Attack | Reduced reactivity due to steric shielding. | |

| Coupling Reactions | May hinder catalyst approach, requiring modified conditions. | vulcanchem.com |

| Thermal Cyclization | Can slow down reaction rates by impeding solvent assistance. | researchgate.net |

| General Stability | Can enhance the stability of the molecule. | ontosight.ai |

Specific Reaction Mechanisms Pertaining to Benzofuran Formation and Functionalization

The synthesis and functionalization of the this compound scaffold can proceed through a variety of intricate reaction mechanisms. These mechanisms often involve the strategic use of organometallic complexes, sigmatropic rearrangements, C-H bond functionalization, and base-catalyzed reactions.

Organometallic complexes play a significant role in the functionalization of benzofurans. The fusion of a benzene (B151609) ring to the furan ring in benzofuran results in a stable aromatic system. researchgate.net Deprotonation of benzofuran derivatives can be facilitated by the use of organometallic reagents. For instance, the use of a combination of benzylic boronates and alkali-metal alkoxides can generate reactive carbanion species in situ. researchgate.net These species can then act as superbases to deprotonate the most acidic C-H bond of the (hetero)arene, leading to site-selective borylation. researchgate.net This method provides a practical alternative to traditional organometallic reagents. researchgate.net

The reactivity of organometallic reagents can be fine-tuned. For example, in the deprotonative C-H borylation of N-methylindole, the combination of certain organoboronates with potassium tert-butoxide has been shown to be effective. researchgate.net The mechanism involves the heterolytic cleavage of the C-B bond of the organoboronate, generating a carbanion that deprotonates the substrate. researchgate.net

Charge-accelerated sigmatropic rearrangements are powerful tools for the synthesis of highly substituted benzofurans. rsc.orgrsc.org These reactions often involve the generation of a cationic intermediate that facilitates the rearrangement. For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, promoted by trifluoroacetic anhydride (B1165640) (TFAA), can lead to the formation of highly substituted benzofurans through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by an unusual substituent migration. rsc.orgrsc.org

The proposed mechanism involves the electrophilic activation of the alkynyl sulfoxide (B87167) by TFAA, followed by nucleophilic attack from the phenol (B47542) to form a sulfurane intermediate. nih.gov This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-C bond, followed by substituent migration and deprotonation to yield the final benzofuran product. rsc.orgrsc.orgnih.gov This methodology has been successfully applied to synthesize multiaryl-substituted and fully substituted benzofurans. rsc.orgrsc.org

Aryl propargyl Claisen rearrangements also proceed via a organic-chemistry.orgorganic-chemistry.org sigmatropic migration, leading to a reactive allene (B1206475) intermediate which can then undergo further transformations to form benzofuran moieties within larger structures like calixarenes. acs.org

The direct functionalization of C-H bonds represents an atom-economical approach to the synthesis of complex molecules. Intramolecular C-H/C-H coupling reactions, often catalyzed by transition metals like palladium, have been effectively used for the synthesis of benzofuran-containing fused ring systems. researchgate.net For example, the intramolecular coupling of 3-aryloxylthiophenes can be achieved using a palladium catalyst and a silver-based oxidant to produce thieno[3,2-b]benzofurans. researchgate.net

These reactions are believed to proceed through an initial C-H bond activation event, followed by the formation of a new C-C bond and subsequent reductive elimination of the catalyst. nih.gov The use of palladium(II) catalysts in oxidative annulations of arenes with pendant olefins provides a pathway to synthesize benzofurans and dihydrobenzofurans. nih.gov The mechanism involves an initial C-H bond functionalization, followed by olefin insertion and β-hydride elimination. nih.gov

Base-catalyzed reactions are fundamental in the synthesis of various benzofuran derivatives. A notable example is the tandem Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. chemrxiv.org In this process, a base, such as 2-tert-butyl-1,1,3,3-tetramethyl-guanidine (BTMG), catalyzes the Michael addition of a benzofuran-3(2H)-one to a β-arylethenesulfonyl fluoride. chemrxiv.org The resulting intermediate then undergoes a base-catalyzed enolization, followed by an intramolecular SuFEx click reaction to afford a δ-sultone-fused benzofuran. chemrxiv.org

Another example involves a domino propargylation/furanylation reaction where a base-mediated intramolecular 5-exo-dig cyclization of an enol intermediate, followed by isomerization and cycloisomerization, leads to the formation of fused-benzofurans. rsc.org

Advanced Spectroscopic Characterization of 2 Tert Butyl Benzofuran and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their proximity to one another. In the ¹H NMR spectrum of a 2-(tert-butyl)benzofuran derivative, distinct signals corresponding to the tert-butyl group and the protons on the benzofuran (B130515) core are observed. For instance, in 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran, the nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.47 ppm. rsc.org The aromatic protons of the benzofuran ring system typically resonate in the downfield region, between 7.13 and 7.59 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the ring. rsc.org Similarly, for 2-(5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the tert-butyl protons present as a singlet at 1.37 ppm. nih.govbeilstein-journals.org

Table 1: Selected ¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ) of tert-Butyl Protons (ppm) | Aromatic Proton Signals (ppm) |

|---|---|---|---|

| 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org | CDCl₃ | 1.47 (s, 9H) | 7.13-7.59 (m, 4H) |

| 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org | DMSO-d₆ | 1.37 (s, 9H) | 7.38-8.53 |

| 2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net | DMSO-d₆ | 1.37 (s, 9H) | 7.42-8.20 |

| 5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org | CDCl₃ | 1.25 (s, 9H) | 7.02-7.58 |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal. In the ¹³C NMR spectrum of 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran, the carbon atoms of the tert-butyl group appear at approximately 34.84 ppm (quaternary carbon) and 29.50 ppm (methyl carbons). rsc.org The carbons of the benzofuran ring system resonate at higher chemical shifts, typically between 106 and 168 ppm, reflecting their aromatic character. rsc.org For example, in 2-(5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the tert-butyl carbons are observed at 31.69 and 34.59 ppm. nih.govbeilstein-journals.org

Table 2: Selected ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ) of tert-Butyl Carbons (ppm) | Benzofuran Ring Carbon Signals (ppm) |

|---|---|---|---|

| 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org | CDCl₃ | 34.84, 29.50 | 106.49, 111.03, 119.18, 122.70, 123.85, 131.14, 152.97, 167.20 |

| 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org | DMSO-d₆ | 31.69, 34.59 | 106.66, 110.69, 117.84, 123.26, 123.54, 128.01, 143.83, 152.95 |

| 2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net | DMSO-d₆ | Not specified | 145.8, 146.3, 146.9, 153.1, 153.6, 168.5 |

| 5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org | CDCl₃ | 34.1, 31.2 | Not specified |

Specialized NMR Techniques for Intermediate Identification (e.g., ⁷⁷Se NMR)

In the synthesis of complex heterocyclic compounds, specialized NMR techniques are invaluable for identifying transient intermediates. While not directly applied to this compound itself, ⁷⁷Se NMR spectroscopy serves as a powerful tool in the characterization of related selenium-containing heterocycles. cdnsciencepub.comresearchgate.net The natural abundance and favorable NMR properties of the ⁷⁷Se isotope allow for the direct observation of selenium atoms within a molecule. This technique has been instrumental in identifying various heterocyclic selenium sulfides, such as SeS₇ and 1,2-Se₂S₆, in melts and solutions. cdnsciencepub.comcdnsciencepub.com The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom, making it possible to distinguish between different structural isomers and bonding arrangements. researchgate.netscispace.com This approach could be hypothetically extended to identify selenium-containing intermediates in the synthesis of selenium analogues of benzofurans.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. The primary techniques used are Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The infrared spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For example, the C-H stretching vibrations of the tert-butyl group and the aromatic ring are typically observed in the 2800-3100 cm⁻¹ region. rsc.orgbeilstein-journals.org The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. rsc.orgbeilstein-journals.org In derivatives containing a carbonyl group, such as 2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid, a strong absorption band for the C=O stretch is observed around 1708 cm⁻¹. researchgate.net Studies on substituted benzofurans have shown that bands in the 1180-1020 cm⁻¹ region can be characteristic of the furan (B31954) ring hydrogens. acs.orgacs.org

Table 3: Characteristic FTIR Absorption Bands for this compound Analogues

| Compound | C-H Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org | 2959, 2923, 2852 | 1465 | - | 1221, 1087, 1037 |

| 2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net | 3309 (O-H) | 1574 | 1708 | 816, 753 |

| 5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org | 2960 | 1559, 1508 | 1813 | 1056 |

| 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org | 3470 (O-H) | - | 1745 | 1253, 1116 |

Raman Spectroscopy for Vibrational Modes

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of characteristic fragment ions.

The molecular weight of this compound (C12H14O) is 174.24 g/mol . The mass spectrum would prominently feature the molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 174. A key fragmentation pathway for tert-butyl substituted compounds involves the loss of a methyl group (CH3•) to form a stable tertiary carbocation, or the loss of isobutylene (B52900) (C4H8) via a McLafferty-type rearrangement is not possible here, but direct cleavage can occur. The primary fragmentation is the loss of a methyl radical to form the [M-15]+ ion, which is often the base peak. Another significant fragmentation involves the cleavage of the tert-butyl group, leading to the loss of a C4H9• radical (57 amu) or, more commonly, the formation of the highly stable tert-butyl cation (C4H9+) at m/z 57. doaj.orglibretexts.org

The fragmentation of the benzofuran ring itself also contributes to the spectrum. Upon electron ionization, substituted benzofurans can undergo complex rearrangements and fragmentations that are dependent on the nature and position of the substituents. researchgate.net For this compound, after the initial loss of the tert-butyl group or a methyl radical, the remaining benzofuranyl cation can undergo further fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 174 | Molecular Ion | [C12H14O]+• | Ionization of the parent molecule |

| 159 | [M-CH3]+ | [C11H11O]+ | Loss of a methyl radical from the tert-butyl group |

| 117 | [M-C4H9]+ | [C8H5O]+ | Loss of the tert-butyl radical |

| 57 | tert-Butyl cation | [C4H9]+ | Cleavage of the C-C bond between the benzofuran ring and the tert-butyl group |

X-ray Crystallography for Solid-State Structural Elucidation

Studies on substituted benzofurans reveal that the benzofuran ring system is typically planar or nearly planar. nih.gov For instance, in butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate, the benzofuran group is planar to within 0.049 Å. nih.gov The tert-butyl group, with its tetrahedral geometry, would be attached to the C2 position of this planar ring. The orientation of the tert-butyl group relative to the benzofuran ring would be a key structural feature, likely positioned to minimize steric hindrance with the rest of the molecule and with neighboring molecules in the crystal lattice.

Crystal packing in benzofuran derivatives is often governed by a combination of van der Waals forces and, if present, stronger interactions like hydrogen bonds or π-π stacking. nih.gov In the absence of strong hydrogen-bonding groups, the crystal structure of this compound would likely be dominated by van der Waals interactions involving the bulky, nonpolar tert-butyl groups and the aromatic rings.

Table 2: Representative Crystallographic Data for Substituted Benzofuran Analogues

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate | Triclinic | P1 | Benzofuran group is nearly planar; Dihedral angle between benzofuran and nitrophenyl planes is 69.26(16)°. nih.gov | nih.gov |

| 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran | Monoclinic | P21/n | The molecule possesses a center of symmetry, with two benzofuran units linked together. researchgate.net | researchgate.net |

| (E)-5,7-di-t-butyl-3-(3',5'-di-t-butyl-5'-methoxy-2',5'-dihydrofuran-2'-ylidene)benzofuran-2(3H)-one | Monoclinic | P21/a | A complex structure featuring both benzofuran and dihydrofuran rings with multiple tert-butyl substituents. publish.csiro.au | publish.csiro.au |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The benzofuran scaffold is a chromophore that exhibits characteristic absorption bands in the UV region due to π-π* electronic transitions within the aromatic system. libretexts.org

The UV-Vis spectrum of this compound is expected to be similar to that of other simple benzofuran derivatives. The parent compound, benzofuran, displays absorption maxima (λmax) in the range of 240-280 nm. For example, 2,3-benzofuran exhibits absorption bands around 284-290 nm. researchgate.net The presence of a tert-butyl group at the 2-position is an auxochrome, a group that can modify the absorption characteristics of a chromophore. As an alkyl group, the tert-butyl substituent is expected to have a relatively minor effect, possibly causing a small bathochromic (red) shift of a few nanometers due to its electron-donating inductive effect and hyperconjugation.

The electronic transitions responsible for the absorption are primarily π-π* transitions associated with the conjugated π-system of the benzofuran ring. researchgate.netunits.it The intensity of these absorptions, given by the molar absorptivity (ε), is typically high for such aromatic systems. shimadzu.com

Table 3: Representative UV-Vis Absorption Data for Benzofuran Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

| Benzofuran Mono-crown Derivative | THF | 290 | π-π | researchgate.net |

| 2,3-Benzofuran | THF | ~284 | π-π | researchgate.net |

| 1,3,6,8-tetrakis(5-tert-butylbenzofuran-2-yl)pyrene | Chloroform | Not specified, but absorption is part of a larger conjugated system. | π-π* | rsc.org |

Computational Chemistry and Theoretical Studies on 2 Tert Butyl Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry. They use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction.

For 2-(tert-Butyl)benzofuran, a typical DFT study would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) would be employed to achieve a balance between accuracy and computational cost. Once the optimized geometry is obtained, other ground-state properties such as vibrational frequencies, dipole moment, and thermodynamic parameters (enthalpy, Gibbs free energy) can be calculated. These theoretical vibrational frequencies are often compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Electronic Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. It is an extension of DFT used to describe electronic excited states. TDDFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These energies and their corresponding oscillator strengths are used to simulate the molecule's UV-Visible absorption spectrum.

This analysis would reveal the nature of the electronic transitions, such as whether they are localized on the benzofuran (B130515) ring or involve the tert-butyl group, and characterize them as π→π* or n→π* transitions. The choice of functional is crucial in TDDFT calculations, especially for accurately describing potential charge-transfer states.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses derived from quantum chemical calculations provide a detailed picture of electron distribution and energy levels.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor.

For this compound, analysis of the HOMO and LUMO would involve visualizing their spatial distribution. This would show which parts of the molecule—the benzene (B151609) ring, the furan (B31954) ring, or the tert-butyl group—are the primary sites for donating or accepting electrons in chemical reactions.

Theoretical Band Gap Energy Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or the theoretical band gap energy. This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. Calculating this energy gap is a direct output of the electronic structure calculation and is fundamental to predicting the molecule's behavior in various chemical environments.

Below is a hypothetical data table illustrating how such results would typically be presented.

| Computational Parameter | Predicted Value (eV) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Band Gap | Value not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

An MEP map for this compound would highlight the electron-rich areas, likely around the oxygen atom of the furan ring and the π-system of the aromatic ring, as potential sites for interaction with electrophiles. The hydrogen atoms of the tert-butyl group would likely show a positive potential. This provides a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by transforming the calculated wave function into a localized form that aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This analysis provides insight into the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

The primary hyperconjugative interactions expected in this compound involve the delocalization of electron density from the σ orbitals of the C-C and C-H bonds of the tert-butyl group to the π* antibonding orbitals of the C2=C3 bond and the aromatic system of the benzofuran moiety. The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the strength of hyperconjugation. A higher E(2) value indicates a more significant interaction and greater stabilization.

Table 1: Hypothetical Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (σ) | Acceptor NBO (π) | E(2) (kcal/mol) |

| σ (C-H) of tert-butyl | π (C2=C3) of furan ring | 2.5 |

| σ (C-H) of tert-butyl | π* (C3a-C7a) of benzene ring | 1.8 |

| σ (C-C) of tert-butyl | π* (C2=C3) of furan ring | 3.1 |

| σ (C-C) of tert-butyl | π* (C3a-C7a) of benzene ring | 2.2 |

Note: This table contains interactive data based on theoretical principles of NBO analysis for molecules containing tert-butyl groups attached to a conjugated system. The values are illustrative.

Density of States (DOS) Plot Analysis

The Density of States (DOS) plot is a graphical representation that shows the number of available electronic states at each energy level within a molecule. researchgate.net In computational chemistry, DOS plots are generated from the molecular orbital energies to visualize the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.govresearchgate.net

The analysis of the DOS plot for this compound would likely reveal that the HOMO is predominantly localized on the electron-rich benzofuran ring, characteristic of its aromatic and heterocyclic nature. The LUMO would also be expected to be primarily distributed over the conjugated π-system of the benzofuran core. The tert-butyl group, being an alkyl substituent, would primarily contribute to orbitals at lower energy levels (deeper in the valence band) and its direct contribution to the frontier orbitals (HOMO and LUMO) would be minimal, though it influences their energy levels through inductive and hyperconjugative effects.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. nih.govaps.org These theoretical calculations can provide valuable insights that aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com For this compound, theoretical calculations would predict a characteristic singlet for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum. The aromatic protons on the benzofuran ring would appear as distinct multiplets, with their chemical shifts influenced by the electronic environment. Similarly, ¹³C NMR predictions would distinguish the quaternary carbons of the tert-butyl group and the benzofuran ring from the methyl and aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| tert-butyl H | 1.35 | C (tert-butyl, quat.) | 32.5 |

| Aromatic H | 7.10 - 7.60 | CH₃ (tert-butyl) | 29.8 |

| Furan H | 6.75 | Aromatic/Furan C | 105.0 - 165.0 |

Note: This table contains interactive data based on typical chemical shift ranges for the specified functional groups and computational studies on similar benzofuran derivatives.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. mdpi.comnih.gov These calculations help in assigning the vibrational modes of the molecule. For this compound, the theoretical vibrational spectrum would show characteristic C-H stretching frequencies for the aromatic and alkyl regions, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Furan Ring C-O-C Stretch | 1200 - 1250 |

Note: This table contains interactive data based on characteristic vibrational frequencies for the functional groups present in the molecule.

Molecular Modeling and Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. ijpsr.com For this compound, conformational flexibility is primarily associated with the rotation around the single bond connecting the tert-butyl group to the C2 atom of the benzofuran ring.

The process begins by constructing an initial molecular geometry, which is then subjected to geometry optimization. lupinepublishers.commcmaster.ca This is an iterative computational procedure that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the energy minimum. lupinepublishers.com Methods like DFT are commonly employed for this purpose. mdpi.com The optimization provides key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. For this compound, the bulky tert-butyl group may adopt a staggered conformation relative to the benzofuran ring to minimize steric hindrance.

Table 4: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(furan)-C(tert-butyl) | 1.52 Å |

| Bond Length | O-C(furan) | 1.37 Å |

| Bond Angle | O-C(furan)-C(tert-butyl) | 128° |

| Dihedral Angle | H-C-C-C(furan) | ~60° (staggered) |

Note: This table contains interactive data with typical values for bond lengths and angles obtained from DFT-based geometry optimizations of similar organic molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery and for understanding biological processes at a molecular level. nih.gov Benzofuran derivatives are often investigated in academic contexts for their potential interactions with various proteins. encyclopedia.pubnih.gov

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a target protein. Due to its aromatic benzofuran core and the bulky, lipophilic tert-butyl group, the molecule would be expected to form favorable interactions within hydrophobic pockets of a protein's binding site. Key interactions could include:

Hydrophobic interactions: Between the tert-butyl group and nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine).

π-π stacking: Between the benzofuran ring system and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

π-alkyl interactions: Between the benzofuran ring and alkyl side chains of amino acids.

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). nih.gov